molecular formula C7H5ClN2O B11913924 3-Chloro-1H-indazol-7-ol

3-Chloro-1H-indazol-7-ol

Cat. No.: B11913924
M. Wt: 168.58 g/mol
InChI Key: VCPQAFCYQKRMRC-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 3-position and a hydroxyl group at the 7-position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-indazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a base. The reaction conditions often include heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-indazol-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-chloro-1H-indazol-7-one.

    Reduction: Formation of 3-chloro-1H-indazol-7-amine.

    Substitution: Formation of various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1H-indazol-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1H-indazol-7-ol involves its interaction with specific molecular targets. The chlorine and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-indazol-7-ol: Similar structure but with a bromine atom instead of chlorine.

    3-Fluoro-1H-indazol-7-ol: Similar structure but with a fluorine atom instead of chlorine.

    3-Methyl-1H-indazol-7-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

3-Chloro-1H-indazol-7-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which can influence its reactivity and biological activity. The presence of chlorine can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloro-2H-indazol-7-ol

InChI

InChI=1S/C7H5ClN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10)

InChI Key

VCPQAFCYQKRMRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)O)Cl

Origin of Product

United States

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